molecular formula C6H2BrClF3N B1406739 6-Bromo-3-chloro-2-(trifluoromethyl)pyridine CAS No. 1211536-90-1

6-Bromo-3-chloro-2-(trifluoromethyl)pyridine

Cat. No.: B1406739
CAS No.: 1211536-90-1
M. Wt: 260.44 g/mol
InChI Key: XLIIXISXSYYYSZ-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains bromine, chlorine, and trifluoromethyl functional groups attached to a pyridine ring

Mechanism of Action

Target of Action

It’s known that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the pharmaceutical and agrochemical industries . They are often involved in Suzuki–Miyaura cross-coupling reactions, a type of reaction that forms carbon-carbon bonds .

Mode of Action

The mode of action of 6-Bromo-3-chloro-2-(trifluoromethyl)pyridine is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with a transition metal catalyst, such as palladium, to form new carbon-carbon bonds . The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridines contribute to their biological activities .

Biochemical Pathways

The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the synthesis of various organic compounds .

Pharmacokinetics

The presence of the trifluoromethyl group in similar compounds has been associated with improved pharmacokinetic properties in some fda-approved drugs .

Result of Action

Compounds containing the trifluoromethylpyridine moiety have been found to exhibit various pharmacological activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, dust formation should be avoided, and personal protective equipment should be used when handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-2-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 2-(trifluoromethyl)pyridine. The reaction conditions often involve the use of bromine and chlorine in the presence of a suitable solvent like chloroform, and the reaction is carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-chloro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

6-Bromo-3-chloro-2-(trifluoromethyl)pyridine has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromo-6-(trifluoromethyl)pyridine
  • 3-Chloro-2-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Comparison: 6-Bromo-3-chloro-2-(trifluoromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and binding properties compared to its analogs. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound in various applications .

Properties

IUPAC Name

6-bromo-3-chloro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3N/c7-4-2-1-3(8)5(12-4)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIIXISXSYYYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858622
Record name 6-Bromo-3-chloro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211536-90-1
Record name 6-Bromo-3-chloro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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